molecular formula C12H15ClN2S B1520882 5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1171575-96-4

5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1520882
CAS No.: 1171575-96-4
M. Wt: 254.78 g/mol
InChI Key: RCBIOJDQJKACMM-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2S and its molecular weight is 254.78 g/mol. The purity is usually 95%.
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Biological Activity

5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride (CAS No. 1171575-96-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H15_{15}ClN2_2S, with a molecular weight of 254.78 g/mol. The structure includes a thiazole ring connected to a dimethylphenyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC12_{12}H15_{15}ClN2_2S
Molecular Weight254.78 g/mol
CAS Number1171575-96-4
PurityNot specified

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing thiazole rings showed promising activity against various bacterial strains, including Salmonella typhi and E. coli . The presence of electron-donating groups on the phenyl ring, such as the dimethyl groups in this compound, is believed to enhance its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A recent investigation revealed that modifications in the thiazole structure significantly affect cytotoxicity against cancer cell lines such as Caco-2 and A549 . The compound's structure suggests that it may interact with cellular pathways involved in cancer proliferation. For instance:

  • Caco-2 Cell Line : Compounds similar to this compound demonstrated reduced cell viability (39.8% compared to untreated controls), indicating potential anticancer properties .
  • Structure-Activity Relationship (SAR) : The presence of methyl groups on the phenyl ring has been correlated with increased cytotoxic activity .

Case Studies

  • Study on Thiazole Derivatives : A study evaluated various thiazole compounds for their anticancer activity. The results indicated that compounds with specific substitutions on the thiazole ring exhibited notable cytotoxic effects against cancer cell lines .
  • Antibacterial Efficacy : Another case study focused on the antibacterial properties of thiazole derivatives against resistant strains of bacteria. The findings suggested that modifications in the molecular structure could lead to enhanced antibacterial activity .

Properties

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-8-3-4-10(5-9(8)2)6-11-7-14-12(13)15-11;/h3-5,7H,6H2,1-2H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBIOJDQJKACMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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